2-Butene, 1-methoxy-, (2E)-
Overview
Description
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C5H10O. It is an alkene with a methoxy group attached to the second carbon of the butene chain. This compound is characterized by its E-configuration, meaning the higher priority substituents on each carbon of the double bond are on opposite sides.
Scientific Research Applications
(E)-2-methoxy-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and diols.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
Future Directions
The future directions for research on “2-Butene, 1-methoxy-, (E)-” could potentially include exploring its synthesis methods, reactions, and applications in various fields. The relative stabilities of its isomers could also be a topic of interest . Further studies could also focus on its physical and chemical properties, as well as safety and hazard assessments.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-methoxy-2-butene can be synthesized through various methods. One common approach involves the elimination reaction of 2-methoxy-2-butanol. This reaction typically uses a strong acid, such as sulfuric acid, to facilitate the elimination of water, resulting in the formation of the desired alkene .
Industrial Production Methods
In an industrial setting, the production of (E)-2-methoxy-2-butene often involves the catalytic dehydration of 2-methoxy-2-butanol. This process can be carried out in the presence of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-2-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, are commonly used for epoxidation reactions.
Major Products Formed
Epoxidation: The major product is an oxacyclopropane ring (epoxide).
Hydrogenation: The major product is 2-methoxybutane.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-methoxy-2-butene: The Z-isomer of 2-methoxy-2-butene, where the higher priority substituents are on the same side of the double bond.
2-methoxy-1-butene: An isomer with the methoxy group attached to the first carbon of the butene chain.
Uniqueness
(E)-2-methoxy-2-butene is unique due to its E-configuration, which affects its reactivity and the types of products formed in chemical reactions. This configuration can influence the stereochemistry of the resulting products, making it a valuable compound in stereoselective synthesis .
Properties
IUPAC Name |
(E)-1-methoxybut-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZMLRJLRSDNW-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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